Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Adenosine 5/'-diphosphate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP; Item No. 14498) by ATPases and can be converted back to ATP by ATP synthases. ADP can also be metabolized to adenosine 5’-monophosphate (AMP; Item No. 21094) and 2’-deoxyadenosine 5’-diphosphate (dADP). ADP can modulate several receptors, activating certain purinergic receptors (EC50 = 24 nM for P2Y1) and inhibiting others (IC50 = 67 nM for P2X2/3), inhibiting rat ecto-5’nucleotidase (Ki = 0.91 nM), and regulating the phosphorylation status of AMP-activated protein kinase (AMPK).
Brand Name:
Vulcanchem
CAS No.:
70285-70-0
VCID:
VC21230178
InChI:
InChI=1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+]
Molecular Formula:
C10H12K3N5O10P2
Molecular Weight:
541.47 g/mol
Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
CAS No.: 70285-70-0
Cat. No.: VC21230178
Molecular Formula: C10H12K3N5O10P2
Molecular Weight: 541.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine 5/'-diphosphate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP; Item No. 14498) by ATPases and can be converted back to ATP by ATP synthases. ADP can also be metabolized to adenosine 5’-monophosphate (AMP; Item No. 21094) and 2’-deoxyadenosine 5’-diphosphate (dADP). ADP can modulate several receptors, activating certain purinergic receptors (EC50 = 24 nM for P2Y1) and inhibiting others (IC50 = 67 nM for P2X2/3), inhibiting rat ecto-5’nucleotidase (Ki = 0.91 nM), and regulating the phosphorylation status of AMP-activated protein kinase (AMPK). |
|---|---|
| CAS No. | 70285-70-0 |
| Molecular Formula | C10H12K3N5O10P2 |
| Molecular Weight | 541.47 g/mol |
| IUPAC Name | tripotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C10H15N5O10P2.3K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
| Standard InChI Key | VUMWUMOJSGMZBE-MSQVLRTGSA-K |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[K+].[K+].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator